N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core modified with a thioacetamide linker and two aromatic substituents: a 3-chlorophenyl group and a 4-methoxyphenyl group. The benzofuro[3,2-d]pyrimidinone scaffold is notable for its planar, fused-ring structure, which facilitates interactions with biological targets such as kinases or receptors . The thioacetamide moiety (-S-C(=O)-NH-) enhances solubility and provides a reactive site for further functionalization .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4S/c1-32-18-11-9-17(10-12-18)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28-25(29)34-14-21(30)27-16-6-4-5-15(26)13-16/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOSSGOWAANDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its molecular structure, synthesis, and biological effects based on current research findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H22ClN3O4S
- Molecular Weight : 491.95 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The specific methodologies can vary but often include microwave-assisted synthesis and the use of deep eutectic solvents (DES) to optimize yields and purity. For instance, one study reported a yield of 59% using a microwave-assisted reaction involving methyl bromoacetate and sodium acetate in ethanol at elevated temperatures .
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. A study focused on related compounds demonstrated selective cytotoxic effects against human melanoma cells (VMM917), suggesting potential applications in cancer therapy . The compound was shown to induce cell cycle arrest and decrease melanin production in treated cells.
The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with cancer proliferation. The presence of the benzofuro-pyrimidine moiety is thought to enhance its interaction with DNA or specific protein targets involved in cell cycle regulation .
Data Table: Biological Activities of Related Compounds
Case Studies
- Melanoma Treatment : A case study highlighted the efficacy of a related triazole derivative in reducing tumor size in animal models. The compound exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, indicating its potential as a therapeutic agent .
- In Vitro Studies : In vitro studies have shown that compounds with similar structures can inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells. This suggests that N-(3-chlorophenyl)-... may also possess similar inhibitory effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzofuropyrimidinone core: A fused bicyclic system combining benzofuran and pyrimidinone rings.
- Substituents: 4-Methoxyphenyl at position 3 of the pyrimidinone ring. 3-Chlorophenyl attached via the thioacetamide linker at position 2.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of thioacetamide-linked benzofuropyrimidinones. Key structural analogs include:
Key Observations :
- Substituent Diversity: Position 3 of the pyrimidinone ring is variably substituted with aryl (e.g., 4-methoxyphenyl, 4-fluorophenyl) or alkyl (e.g., cyclopentyl) groups. These modifications influence steric bulk, electronic properties, and target selectivity .
- Thioacetamide Modifications : The 3-chlorophenyl group is a common feature, but fluorination (e.g., 4-fluorophenyl in ) may enhance metabolic stability or binding affinity.
Example :
SAR Trends :
Physicochemical Properties
However:
- Molecular Weight : Ranges from 471.9 to 497.9 g/mol for analogs, suggesting moderate bioavailability .
- Polar Groups : The thioacetamide linker and methoxy/fluoro substituents balance lipophilicity and polarity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction intermediates be characterized?
- Methodological Answer : A common approach involves coupling a thiol-containing pyrimidinone core with a chloroacetamide derivative via nucleophilic substitution. For example, details the synthesis of analogous acetamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base. Intermediates should be characterized using LC-MS for molecular weight confirmation and H/C NMR to verify regioselectivity. Crystallization via slow evaporation (e.g., dichloromethane/ethyl acetate mixtures) is recommended for pure product isolation .
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. and describe monoclinic systems (space group ) with unit cell parameters Å, Å, and . Hydrogen bonding (e.g., N–H⋯O) and π-π stacking between aromatic rings contribute to lattice stability. Weak interactions like C–H⋯O/F further stabilize the structure. Use software like SHELX for refinement and Mercury for visualization .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and acetamide NH (δ ~10.2 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C–S, ~35–40 ppm) groups.
- IR : Stretching vibrations for C=O (~1650 cm) and C–S (~650 cm).
- HRMS : Accurately verify the molecular ion peak (e.g., [M+H] using ESI+) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets like CK1, and what experimental assays validate these predictions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using CK1 crystal structures (PDB: 3U6N) can identify key interactions, such as hydrogen bonding with the pyrimidinone core and hydrophobic contacts with the 4-methoxyphenyl group. Validate via in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using recombinant CK1 isoforms. highlights similar pyrimidine derivatives showing IC values <1 μM, suggesting competitive inhibition mechanisms .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or cyclodextrin encapsulation.
- Bioavailability : Introduce polar substituents (e.g., hydroxyl groups) on the benzofuran ring without disrupting key pharmacophores.
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation. Adjust the 3-chlorophenyl group to reduce metabolic liabilities .
Q. How do structural modifications (e.g., replacing the 4-methoxyphenyl group) affect the compound’s biological activity, and how is SAR analyzed?
- Methodological Answer : Synthesize analogs with substituents varying in electron-donating/withdrawing properties (e.g., 4-fluoro, 4-nitro). Test against target enzymes/cell lines (e.g., cancer cell viability via MTT assay). shows that substituents like 4-trifluoromethoxy enhance CXCR3 antagonism by improving hydrophobic interactions. SAR trends are quantified using IC/EC values and computational QSAR models .
Q. What crystallographic techniques resolve disorder in the acetamide moiety, and how are thermal parameters refined?
- Methodological Answer : For disordered regions (e.g., flexible acetamide chains), use PART instructions in SHELXL to model split positions. Apply anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms. Refinement convergence is monitored via and . provides examples of handling disorder in similar acetamide derivatives .
Data Contradictions & Validation
- Synthetic Yields : reports yields >70% for acetamide couplings, while notes challenges (<50%) with sterically hindered aryl groups. Optimize stoichiometry (e.g., excess EDCl) and reaction time.
- Biological Activity : suggests kinase selectivity, whereas emphasizes off-target GPCR interactions. Validate via counter-screens against unrelated enzymes (e.g., PKA, PKC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
